molecular formula C13H6BrF2N B1599789 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile CAS No. 425379-21-1

5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile

Cat. No. B1599789
M. Wt: 294.09 g/mol
InChI Key: MMTSYLQBJKCUQH-UHFFFAOYSA-N
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Description

5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile is a chemical compound with the molecular formula C13H6BrF2N . It has a molecular weight of 294.09 g/mol.


Molecular Structure Analysis

The molecular structure of 5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile consists of a biphenyl core with bromo and difluoro substituents, as well as a carbonitrile group .

Scientific Research Applications

Synthesis and Chemical Reactions

5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile and its analogues are integral in various chemical syntheses. For instance, (Ismail, 2006) discusses the preparation of 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile, demonstrating the compound's utility in multi-step synthesis involving Stille and Suzuki coupling. Similarly, (Kobayashi et al., 2015) explores the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles using bromophenyl indoles, indicative of the compound's role in creating complex chemical structures.

Computational and Spectroscopic Studies

Computational and spectroscopic studies of compounds structurally similar to 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile have been conducted to understand their molecular properties. In research by (Arulaabaranam et al., 2021), computational calculations of 5-bromo-3-nitropyridine-2-carbonitrile were performed using DFT methods, highlighting the importance of such studies in comprehending the electronic and reactive properties of these compounds.

Safety And Hazards

The safety data sheet (SDS) for 5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile provides information on its hazards, handling, storage, and disposal .

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF2N/c14-9-4-5-11(15)10(6-9)13-8(7-17)2-1-3-12(13)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTSYLQBJKCUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467380
Record name 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile

CAS RN

425379-21-1
Record name 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DR Gauthier, J Limanto, PN Devine… - The Journal of …, 2005 - ACS Publications
A convergent, practical, and efficient synthesis of 2‘,6-difluoro-5‘-[3-(1-hydroxy-1-methylethyl)imidazo[1,2-b][1,2,4]triazin-7-yl]biphenyl-2-carbonitrile (1), an orally active GABA A α 2/ 3 -…
Number of citations: 69 pubs.acs.org
R Rossi, M Lessi, C Manzini, G Marianetti, F Bellina - Synthesis, 2016 - thieme-connect.com
The significant number of papers and reviews published in this last decade testifies to the utility of the transition-metal-catalyzed direct C–H (hetero)arylation reactions of (hetero)arenes …
Number of citations: 44 www.thieme-connect.com

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